molecular formula C6H10N2O3S2 B14719417 Cyclocystine CAS No. 20711-00-6

Cyclocystine

Cat. No.: B14719417
CAS No.: 20711-00-6
M. Wt: 222.3 g/mol
InChI Key: NLBLLPROASDPSC-BKLSDQPFSA-N
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Description

Cyclocystine is a cyclic disulfide-containing dipeptide characterized by an eight-membered ring structure formed via oxidation of two vicinal cysteine residues. This compound is notable for its conformational rigidity and redox-active properties, which are critical in biological systems such as enzyme active sites (e.g., thioredoxin and glutaredoxin) . Its synthesis typically involves solid-phase peptide synthesis (SPPS) with selective oxidation of cysteine thiols to form the disulfide bridge, often using polymer-supported oxidants like CLEAR-OX . This compound’s unique structure has been studied extensively via NMR, revealing distinct upfield $^{13}\text{C}$ and downfield $^{1}\text{H}$ signals for its α-carbons and protons, indicative of cis/trans conformational isomerism .

Properties

CAS No.

20711-00-6

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

NLBLLPROASDPSC-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NC(=O)C(CSS1)N)C(=O)O

Canonical SMILES

C1C(C(=O)NC(CSS1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .

Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclocystine has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .

    Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .

    Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .

    Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .

Mechanism of Action

The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclocystine shares functional and structural similarities with other cyclic disulfides and dipeptides. Below is a detailed comparison:

Cyclic Disulfides
Compound Structure Ring Size Redox Potential (mV) Biological Relevance Key References
This compound Cyclic vicinal disulfide 8-membered -250 to -300 Mimics redox centers in enzymes
Lipoic Acid Dithiolane (5-membered) 5-membered -320 to -340 Cofactor in mitochondrial enzymes -
Cystine Linear disulfide Non-cyclic -220 to -260 Structural component in proteins
Cyclo(l-Cys-d-Cys) Cyclic dipeptide with disulfide 6-membered -280 to -310 Model for disulfide bond dynamics

Key Findings :

  • Ring Strain : this compound’s 8-membered ring exhibits lower strain compared to 5-membered dithiolanes (e.g., lipoic acid), enhancing its stability under physiological conditions .
  • Conformational Flexibility : Unlike rigid 5-membered rings, this compound adopts both cis and trans conformers, as evidenced by NMR shifts .
Cyclic Dipeptides

This compound is part of the broader family of cyclic dipeptides (diketopiperazines), but differs in its disulfide functionality:

Compound Amino Acids Functional Group Bioactivity Synthesis Method
This compound Cysteine-Cysteine Disulfide Redox regulation, enzyme mimics SPPS with oxidative cyclization
Cyclo(Tyr-Val) Tyrosine-Valine Amide Antimicrobial, self-assembly Enzymatic cyclization
Cyclo(Gly-Asn) Glycine-Asparagine Amide Anticancer, drug delivery Solid-phase synthesis

Key Findings :

  • Disulfide vs. Amide Bonds : this compound’s disulfide bridge enables redox responsiveness, unlike amide-based cyclic dipeptides, which rely on hydrogen bonding for stability .
  • Biological Applications : While cyclo(Tyr-Val) and cyclo(Gly-Asn) are explored for drug delivery, this compound is primarily used in redox-active enzyme models .

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